Application: Monopotassium aspartate can be used in the production of aspartic proteases . These proteases have various applications in industries such as food, beverage, leather, pharmaceutical, medical, and detergent industries .
Method of Application: Aspartic proteases are produced by microorganisms. Genetic engineering techniques are used to alter the DNA of these microorganisms to optimize their biochemical processes and improve the production of specific compounds like aspartic proteases .
Results or Outcomes: Aspartic proteases have been successfully used in various industries. For example, in the beverage industry, they are used as alternatives to clarifying agents .
Monopotassium aspartate is a potassium salt of aspartic acid, an amino acid that plays a crucial role in various biological processes. It is characterized by the chemical formula and is commonly found in both plants and animals, particularly in sugar cane and sugar beets. This compound serves as a source of potassium, which is essential for numerous physiological functions, including nerve transmission and muscle contraction .
Additionally, Monopotassium aspartate can participate in electrodialysis processes, where it can be derived from monoammonium L-aspartate through metathesis reactions .
Monopotassium aspartate exhibits various biological activities primarily due to its role as a potassium source. Potassium is vital for maintaining cellular homeostasis, regulating blood pressure, and supporting muscle function. The compound has been studied for its potential benefits in treating conditions related to potassium deficiency (hypokalemia) and may also play a role in metabolic processes involving amino acids .
The synthesis of Monopotassium aspartate can be achieved through several methods:
Monopotassium aspartate has various applications, including:
Research on Monopotassium aspartate's interactions indicates that it may affect the absorption of certain medications. For instance, it has been noted that the presence of aluminum hydroxide can decrease the absorption efficiency of Monopotassium phosphate, which may have similar properties due to its potassium content . Further studies are necessary to fully understand the pharmacokinetic interactions involving Monopotassium aspartate.
Several compounds share similarities with Monopotassium aspartate in terms of structure or function:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Dipotassium Aspartate | Contains two potassium ions; used for similar applications. | |
Magnesium Aspartate | Provides magnesium instead of potassium; involved in metabolic processes. | |
Calcium Aspartate | Offers calcium; used for bone health and muscle function. |
Monopotassium aspartate is unique due to its specific role in providing potassium while also participating in amino acid metabolism, distinguishing it from other similar compounds that focus on different cations or functions .
The most established method involves neutralizing L-aspartic acid with potassium carbonate (K$$2$$CO$$3$$) or potassium hydroxide (KOH). Key steps include:
Example Protocol:
Yields exceed 90% with purity >97%.
Freeze-drying is preferred for hygroscopic batches:
Potassium fluoride (KF) reacts with L-asparagine to produce monopotassium aspartate and hydrofluoric acid, though this method is less common due to HF handling risks.
Monopotassium aspartate’s solubility complicates crystallization:
Solvent | Solubility (g/100 mL, 30°C) | |
---|---|---|
Water | 16 | |
Ethanol | 12 | |
Methanol | 11 |
Ethanol-induced crystallization at -25°C achieves 93% yield but requires precise temperature control.
Potassium carbonate prices fluctuate significantly:
Region | Price (USD/metric ton, 2020) | |
---|---|---|
United States | 949 | |
China | 901 | |
Europe | 1,260 |
Using KOH instead of K$$2$$CO$$3$$ reduces costs by 15–20% but increases pH adjustment complexity.
Electrodialysis metathesis (EDM) directly converts monoammonium L-aspartate to monopotassium aspartate:
L-Aspartase-Catalyzed Production:
Decarboxylative Aldol Reaction:A novel enzymatic method synthesizes noncanonical amino acids via decarboxylative aldol addition, though scalability remains untested.
Monopotassium aspartate participates in sophisticated cellular transport systems that facilitate its uptake and distribution across biological membranes [1]. The compound demonstrates dual transport characteristics, exhibiting both high-affinity and low-affinity uptake mechanisms in various cellular systems [22]. Research on prostate epithelial cells has identified two kinetically distinct uptake systems with Km values of 10.0 microM for high-affinity transport and 0.8 mM for low-affinity transport [22]. Both transport systems demonstrate sodium-dependent and saturable characteristics, indicating active transport mechanisms [22].
The cellular distribution of aspartate creates substantial concentration gradients, with studies showing approximately 47% of aspartate residing in the intracellular compartment and 52% in the extracellular compartment [22]. This distribution results in a calculated intracellular to plasma concentration gradient of approximately 43-fold, demonstrating the capacity of cellular transport mechanisms to maintain aspartate against considerable concentration gradients [22].
Sodium-coupled transport represents a critical mechanism for aspartate cellular uptake [23]. The archaeal transporter GltTk serves as a structural paradigm for understanding aspartate transport, demonstrating coupled uptake of aspartate with three sodium ions [23] [25]. This transport system utilizes strict coupling between sodium and aspartate binding, where sodium binding events interlink with aspartate affinity through conformational changes in the transport protein [23].
Table 1: Cellular Transport Mechanisms of Monopotassium Aspartate
Transport System | Km Value | Location/Function | Reference |
---|---|---|---|
High-affinity aspartate transport | 10.0 μM | Prostate epithelial cells | [22] |
Low-affinity aspartate transport | 0.8 mM | Prostate epithelial cells | [22] |
Sodium-coupled transport | Na⁺-dependent | Various cell types | [23] |
GltTk transporter | Three Na⁺ per aspartate | Archaeal transporter model | [23] |
ASCT2 transporter | Na⁺ and pH dependent | Blood-brain barrier efflux | [44] |
Potassium-aspartate cotransport | K⁺ cotransported | Streptomyces hydrogenans | [1] |
Monopotassium aspartate demonstrates significant influence on sodium/potassium-ATPase activity through multiple mechanisms [17]. Experimental studies using controlled cortical impact models in rats have demonstrated that potassium aspartate treatment significantly increases sodium/potassium-ATPase activity with statistical significance (p<0.01) [17] [21]. This enhancement occurs through the restoration of cellular energy metabolism and the provision of both potassium and aspartate components necessary for optimal pump function [17].
The sodium/potassium-ATPase represents an electrogenic transmembrane enzyme found in all animal cell membranes [4]. This enzyme utilizes energy from adenosine triphosphate hydrolysis to transport three sodium ions out of the cell and two potassium ions into the cell per transport cycle [4]. The net effect creates an extracellular sodium concentration that is 5 times the intracellular concentration and an intracellular potassium concentration that is 30 times the extracellular concentration [4].
Research on aspartate transport mechanisms reveals that potassium ions are bound by the aspartate carrier and cotransported together with the amino acid across cellular membranes [1]. Kinetic analysis demonstrates that extracellular potassium increases the affinity of transport systems for aspartate by a factor of three [1]. This cotransport mechanism suggests that monopotassium aspartate can provide both the potassium necessary for sodium/potassium-ATPase function and enhance the cellular uptake of aspartate through synergistic transport effects [1].
Mutation studies of aspartate residue 804 in the sodium/potassium-ATPase demonstrate the critical role of aspartate in cation binding pocket function [27]. These mutations modify the cation binding pocket and generate high sodium-ATPase activity, indicating that aspartate residues are integral to the proper functioning of the pump mechanism [27]. The mutations alter the relative affinity of the cation-binding pocket in favor of sodium instead of potassium, demonstrating the importance of aspartate in maintaining proper ion selectivity [27].
Table 2: Sodium/Potassium-ATPase Activity Modulation by Monopotassium Aspartate
Parameter | Effect/Value | Mechanism | Reference |
---|---|---|---|
Sodium/Potassium-ATPase activity increase | Significant increase (p<0.01) | Potassium aspartate treatment | [17] |
ATP production enhancement | Significant ATP recovery (p<0.01) | Improved cellular energetics | [17] |
Potassium binding affinity | Three-fold increase with K⁺ | K⁺ cotransport with aspartate | [1] |
Sodium binding modification | Enhanced Na⁺ affinity in mutants | Aspartate 804 mutation effects | [27] |
Energy requirement | 3 ATP per cycle | Primary active transport | [4] |
Pump stoichiometry | 3 Na⁺ out : 2 K⁺ in | Electrogenic transport | [4] |
Monopotassium aspartate exerts profound effects on cellular adenosine triphosphate production pathways through multiple interconnected mechanisms [17]. Studies demonstrate that potassium aspartate treatment significantly increases brain adenosine triphosphate levels with statistical significance (p<0.01) in traumatic brain injury models [17]. This enhancement occurs through the compound's role as a precursor of oxaloacetate, which plays an important role in the citric acid cycle and participates in adenosine triphosphate generation [17].
The aspartate component of monopotassium aspartate demonstrates strong affinity to cells and can increase potassium influx [17]. This cellular uptake mechanism is critical because excessive potassium efflux and intracellular potassium depletion represent key early steps in apoptosis [17]. By providing both potassium and aspartate, the compound can help maintain cellular potassium levels and support energy metabolism [17].
Adenosine triphosphate synthesis involves complex multi-enzyme cascade systems that utilize various substrates and cofactors [5]. Research on in vitro adenosine triphosphate production demonstrates that polyphosphate kinases and adenosine kinase can work together to achieve chain-like adenosine triphosphate regeneration and production [5]. These systems can achieve adenosine triphosphate yields of 76.0%, 70.5%, and 61.3% with initial adenosine concentrations of 10, 20, and 30 mM respectively [5].
The cellular energy production system relies heavily on the sodium/potassium-ATPase, which can consume up to 70% of adenosine triphosphate production in nerve cells [4]. Monopotassium aspartate supports this energy-intensive process by providing substrates for both the pump mechanism and the metabolic pathways that generate adenosine triphosphate [4]. The compound's dual role as both a substrate for energy production and a component necessary for energy utilization creates a synergistic effect on cellular energetics [17].
Mitochondrial adenosine triphosphate synthesis depends on the proper functioning of the tricarboxylic acid cycle, where aspartate serves as both a substrate and product of transamination reactions [14]. Research demonstrates that aspartate production occurs through transamination of the tricarboxylic acid cycle metabolite oxaloacetate [14]. This process is essential for maintaining cellular adenosine triphosphate production, particularly in proliferating cells that require intact mitochondrial metabolism [14].
Monopotassium aspartate integrates into cellular metabolism through its conversion to oxaloacetate, a critical four-carbon intermediate in the citric acid cycle [8] [41]. Aspartate transaminase catalyzes the reversible interconversion of aspartate and alpha-ketoglutarate to oxaloacetate and glutamate [41]. This reaction represents a fundamental connection between amino acid metabolism and central carbon metabolism [41].
The citric acid cycle begins with the transfer of a two-carbon acetyl group from acetyl-CoA to the four-carbon acceptor compound oxaloacetate to form the six-carbon molecule citrate [8]. This condensation reaction, catalyzed by citrate synthase, represents the entry point for acetyl units into the cycle [38]. The regeneration of oxaloacetate through aspartate transamination ensures continuous cycle function [41].
Oxaloacetate serves multiple metabolic functions beyond its role in the citric acid cycle [11]. It participates in gluconeogenesis, the glyoxylate cycle, and amino acid synthesis pathways [11]. The oxaloacetate/aspartate system supports the synthesis of lysine, asparagine, methionine, threonine, and isoleucine [11]. This metabolic versatility demonstrates the central importance of the aspartate-oxaloacetate interconversion in cellular metabolism [11].
Research on aspartate aminotransferase demonstrates that this enzyme represents the primary mechanism for aspartate biosynthesis in various organisms [6] [35]. Studies using nitrogen-15 stable isotope tracing confirm that aspartate aminotransferase mediates the bidirectional transfer of amino groups between aspartate and glutamate [6]. This reversibility allows cells to adjust the direction of the reaction based on metabolic demands [6].
The citric acid cycle operates as an amphibolic pathway, serving both catabolic and anabolic functions [15]. While the cycle generates energy through the oxidation of acetyl units, it also provides precursor metabolites for biosynthetic pathways [15]. The aspartate-oxaloacetate connection exemplifies this dual function, as oxaloacetate can be withdrawn from the cycle for amino acid synthesis or replenished through aspartate deamination [15].
Table 3: Metabolic Pathway Integration of Monopotassium Aspartate
Pathway Component | Process | Metabolic Significance | Reference |
---|---|---|---|
Citric acid cycle entry | Aspartate → Oxaloacetate transamination | TCA cycle substrate provision | [41] |
Oxaloacetate formation | Malate → Oxaloacetate conversion | Final step before citrate formation | [8] |
Aspartate aminotransferase | Asp + α-KG ↔ OAA + Glu | Bidirectional amino acid conversion | [6] |
Urea cycle participation | Aspartate amino nitrogen donation | Ammonia detoxification pathway | [12] |
Nitrogen distribution | Essential nitrogen metabolism | Growth and virulence determinant | [6] |
TCA cycle regulation | Anaplerotic reactions | Energy metabolism integration | [38] |
Monopotassium aspartate plays a crucial role in the urea cycle through the donation of amino nitrogen for ammonia detoxification [12] [16]. The urea cycle converts highly toxic ammonia to urea for excretion, representing an essential metabolic pathway in mammals [12]. Aspartate provides one of the two amino groups incorporated into urea, with the other derived from ammonia [12].
The urea cycle consists of five enzymatic steps, with aspartate participating in the third step through its condensation with citrulline [16]. This reaction, catalyzed by argininosuccinate synthetase, forms argininosuccinate and requires adenosine triphosphate for activation [16]. The subsequent cleavage of argininosuccinate by argininosuccinate lyase produces arginine and fumarate [16].
The energetic cost of the urea cycle is substantial, requiring four high-energy phosphate bonds per urea molecule produced [16]. Two adenosine triphosphate molecules are consumed in the first reaction, and another adenosine triphosphate is converted to adenosine monophosphate and pyrophosphate, which is equivalent to two adenosine triphosphate molecules [16]. This energy requirement underscores the metabolic significance of efficient aspartate utilization in the cycle [16].
The urea cycle demonstrates intimate connections with the citric acid cycle, forming what is termed the "urea bicycle" [16]. Fumarate produced from argininosuccinate cleavage can enter the citric acid cycle, where it is converted to malate and then to oxaloacetate [16]. This oxaloacetate can then be transaminated to regenerate aspartate, creating a metabolic link between the two cycles [16].
Regulation of the urea cycle involves carbamoyl phosphate synthetase-I, an allosteric enzyme activated by N-acetylglutamate [16]. The synthesis of N-acetylglutamate increases after protein-rich diet intake, during arginine administration, and during starvation, ultimately increasing urea formation [16]. This regulatory mechanism ensures that urea cycle activity responds to the cellular need for ammonia detoxification [16].
Monopotassium aspartate demonstrates significant neuroprotective effects through brain edema reduction in experimental traumatic brain injury models [17]. Controlled cortical impact studies in rats show that potassium aspartate treatment at 125 mg/kg significantly reduces brain water content compared to vehicle-treated controls (p<0.05) [17]. This reduction in brain edema represents a critical neuroprotective mechanism, as cerebral edema contributes substantially to secondary injury following traumatic brain injury [17].
The mechanism of brain edema reduction involves the restoration of cellular energy metabolism and ion homeostasis [17]. Traumatic brain injury causes mitochondrial functional impairment, leading to reduced oxidative phosphorylation and decreased adenosine triphosphate levels [17]. The gradual decrease in adenosine triphosphate disturbs the activity of ion pumps such as sodium/potassium-ATPase [17]. Decreased sodium/potassium-ATPase activity after traumatic brain injury causes dysregulation of cell volume and osmolality, resulting in cytotoxic brain edema and astrocyte and neuronal swelling [17].
Potassium aspartate treatment addresses multiple pathophysiological events simultaneously [17]. The compound significantly increases adenosine triphosphate levels (p<0.01), reduces lactic acid levels (p<0.001), and increases sodium/potassium-ATPase activity (p<0.01) [17]. These combined effects restore cellular energy metabolism and ion homeostasis, thereby reducing the cellular swelling that contributes to brain edema [17].
Neurological assessment using the modified neurological severity score demonstrates dose-dependent improvements with potassium aspartate treatment [17]. Treatment at 62.5 mg/kg and 125 mg/kg significantly improved neurological deficits (p<0.05 and p<0.001, respectively) compared to vehicle treatment [17]. These improvements correlate with the reduction in brain edema and suggest functional preservation of neural tissue [17].
Histological analysis reveals that potassium aspartate treatment significantly reduces cortical lesion volume [17]. Treatment at 62.5 mg/kg and 125 mg/kg decreased lesion volume (p<0.05 and p<0.001, respectively) compared to vehicle treatment [17]. This neuroprotection occurs through the preservation of cellular energy metabolism and the prevention of secondary injury cascades [17].
Table 4: Neuroprotective Mechanisms of Monopotassium Aspartate
Neuroprotective Effect | Measurement/Value | Model System | Time Point | Reference |
---|---|---|---|---|
Brain edema reduction | Significant reduction (p<0.05) | Controlled cortical impact rats | 24 hours post-injury | [17] |
Neurological score improvement | 62.5 mg/kg: p<0.05; 125 mg/kg: p<0.001 | Modified neurological severity score | 24 and 72 hours post-injury | [17] |
Blood-brain barrier integrity | Evans blue extravasation reduced | Blood-brain barrier permeability assay | 24 hours post-injury | [17] |
Cortical lesion volume reduction | 62.5 mg/kg: p<0.05; 125 mg/kg: p<0.001 | Histological volume measurement | 72 hours post-injury | [17] |
ATP level restoration | Significant increase (p<0.01) | ATP content analysis | Post-treatment analysis | [17] |
Lactic acid reduction | Significant decrease (p<0.001) | Lactate level measurement | Post-treatment analysis | [17] |
Monopotassium aspartate contributes to blood-brain barrier integrity maintenance through multiple mechanisms involving specialized transport systems and metabolic support [17] [44]. The blood-brain barrier represents a selective barrier that regulates the exchange of substances between the blood and brain tissue [44]. Aspartate undergoes L-isomer-selective efflux transport across the blood-brain barrier, mediated primarily by the ASCT2 transporter [44].
The ASCT2 transporter system demonstrates sodium-dependent and pH-dependent uptake characteristics for L-aspartate [44]. This transport system appears to play an important role in regulating L-aspartate and D-aspartate levels in the brain [44]. Immunohistochemical analysis localizes ASCT2 at the abluminal side of the blood-brain barrier, positioning it to regulate aspartate efflux from brain tissue [44].
Experimental studies using Evans blue extravasation demonstrate that potassium aspartate treatment significantly reduces blood-brain barrier permeability [17]. Treatment at 125 mg/kg markedly reduced brain Evans blue content compared to vehicle treatment (p<0.05), indicating improved barrier integrity [17]. This protection occurs through the restoration of cellular energy metabolism and the maintenance of tight junction function [17].
The maintenance of blood-brain barrier integrity requires substantial energy expenditure for active transport processes and tight junction maintenance [17]. Traumatic brain injury compromises these energy-dependent processes through mitochondrial dysfunction and adenosine triphosphate depletion [17]. Potassium aspartate treatment restores cellular energetics, providing the metabolic support necessary for barrier function maintenance [17].
Research on blood-brain barrier permeability regulation demonstrates that N-methyl-D-aspartate can increase barrier permeability through receptor-mediated mechanisms [46]. This finding suggests that aspartate and its analogs can modulate blood-brain barrier function through specific receptor interactions [46]. The protective effects of potassium aspartate may involve counteracting excitotoxic mechanisms that compromise barrier integrity [46].